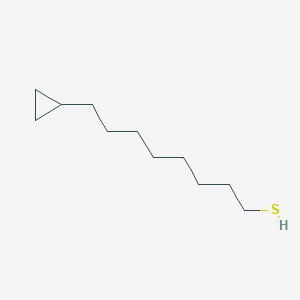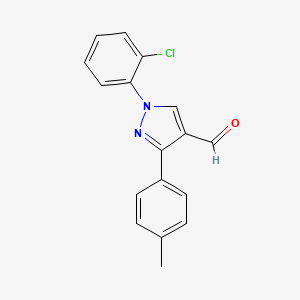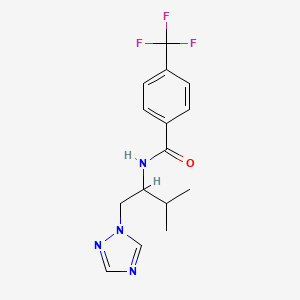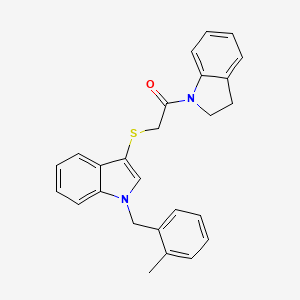
8-Cyclopropyloctane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Cyclopropyloctane-1-thiol” is a chemical compound with the molecular formula C11H22S . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “8-Cyclopropyloctane-1-thiol”. It is commercially available for research purposes.
Molecular Structure Analysis
The molecular structure of “8-Cyclopropyloctane-1-thiol” consists of 11 carbon atoms, 22 hydrogen atoms, and 1 sulfur atom . The molecular weight is 186.36.
Wissenschaftliche Forschungsanwendungen
UV Radiation Protection
Thiols, including compounds like 8-Cyclopropyloctane-1-thiol, have been studied for their potential in protecting against UV radiation. For instance, research has shown that certain thiols can inhibit the photobinding of phototoxic drugs to biomacromolecules, suggesting their efficacy in UV radiation protection. This property is significant in developing protective skin treatments against UV-induced damage (Broeke & Henegouwen, 1993).
Anticancer Applications
Thiols have been utilized in the development of anticancer treatments. Research involving maytansinoids, which are derivatives of a highly cytotoxic natural product, has shown that incorporating a thiol substituent can enhance their potency against cancer cells. This has led to the development of more targeted and effective cancer therapies (Widdison et al., 2006).
Protective Effects in Chemotherapy
Studies have explored the role of thiols in mitigating the side effects of chemotherapy drugs. For example, research on the protective effects of glutathione, a thiol compound, has shown its potential in preserving the structure of the hypothalamus affected by chemotherapeutic agents, suggesting its use in protecting fertility during cancer treatment (Namavar, Ghalavandi, & Bahmanpour, 2020).
Antioxidant Properties and Exercise
Thiols are known for their antioxidant properties, which are particularly beneficial in physical exercise contexts. They play a crucial role in the antioxidant defense network, and supplementation with thiols like N-acetyl-L-cysteine can protect against exercise-induced oxidative stress. This has implications for sports nutrition and the management of exercise-induced oxidative damage (Sen & Packer, 2000).
Drug Delivery Systems
Thiols have been investigated for their role in drug delivery systems. For instance, the antioxidant properties of thiol drugs like tiopronin have been enhanced when combined with nanodiamonds, suggesting their potential in treating oxidative stress-related conditions. This highlights the innovative use of thiols in drug delivery and their role in enhancing the efficacy of therapeutic agents (Pfaff, Beltz, & Ercal, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
8-cyclopropyloctane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22S/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRKRPBUBSVZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)


![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)
![3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2360296.png)

![ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2360302.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)


![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)